![molecular formula C20H37NO4 B14502101 4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL dodecanoate CAS No. 62787-76-2](/img/structure/B14502101.png)
4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL dodecanoate
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Overview
Description
4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL dodecanoate is a chemical compound known for its unique structure and properties. It is characterized by the presence of a dodecanoate ester group, a but-2-yn-1-yl chain, and a bis(2-hydroxyethyl)amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL dodecanoate typically involves the reaction of dodecanoic acid with 4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-ol. The reaction is carried out under esterification conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bond. The reaction mixture is heated under reflux, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL dodecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes, alkanes.
Substitution: Substituted esters or amines.
Scientific Research Applications
4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL dodecanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL dodecanoate involves its interaction with specific molecular targets. The compound’s ester and amino groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The alkyne group may also participate in covalent bonding with nucleophilic sites on biomolecules, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL hexanoate: Similar structure but with a shorter hexanoate chain.
2-(Bis(2-hydroxyethyl)amino)ethyl oleate: Contains an oleate ester group instead of a dodecanoate.
Uniqueness
4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL dodecanoate is unique due to its longer dodecanoate chain, which may confer different physicochemical properties and biological activities compared to its shorter-chain analogs. This uniqueness makes it a valuable compound for specific applications where longer alkyl chains are advantageous .
Properties
CAS No. |
62787-76-2 |
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Molecular Formula |
C20H37NO4 |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
4-[bis(2-hydroxyethyl)amino]but-2-ynyl dodecanoate |
InChI |
InChI=1S/C20H37NO4/c1-2-3-4-5-6-7-8-9-10-13-20(24)25-19-12-11-14-21(15-17-22)16-18-23/h22-23H,2-10,13-19H2,1H3 |
InChI Key |
GROIRQZFZQHHDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC#CCN(CCO)CCO |
Origin of Product |
United States |
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